molecular formula C16H19NO3 B7374883 N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide

N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide

Cat. No.: B7374883
M. Wt: 273.33 g/mol
InChI Key: LTXBZQGYAAJIFR-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a six-membered oxane ring and a five-membered cyclopentane ring, with an amide group and an acetyl-substituted phenyl ring. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for chemical and pharmaceutical research.

Properties

IUPAC Name

N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11(18)12-3-2-4-13(9-12)17-15(19)14-10-16(14)5-7-20-8-6-16/h2-4,9,14H,5-8,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXBZQGYAAJIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor such as a cyclohexanone derivative.

    Introduction of the Amide Group: The amide group is introduced through an amidation reaction.

    Acetylation of the Phenyl Ring: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may utilize continuous-flow synthesis techniques to enhance efficiency and safety. Microreaction systems can be employed to precisely control reaction parameters such as temperature, reaction time, and phase separation, leading to higher yields and better process control .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide depends on its specific interactions with molecular targets. The spirocyclic structure may allow it to interact with enzymes or receptors in a unique manner, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N-isopentyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-allyl-6-azaspiro[2.5]octane-1-carboxamide
  • N-(cyclopropylmethyl)-6-azaspiro[2.5]octane-1-carboxamide

Comparison: N-(3-acetylphenyl)-6-oxaspiro[2.5]octane-2-carboxamide is unique due to the presence of the acetyl-substituted phenyl ring, which imparts distinct chemical properties and potential bioactivity. In contrast, similar compounds may lack this substitution, resulting in different reactivity and applications .

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